(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a fluorine atom, a nitro group, and an amide linkage, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, resulting in 4-fluoro-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with an appropriate acyl chloride to form the corresponding amide.
Aldol Condensation: The final step involves an aldol condensation reaction between the amide and a suitable aldehyde, such as benzaldehyde, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Hydrochloric acid, water, heat.
Major Products Formed
Reduction: 2-methyl-3-phenylprop-2-enamide with an amino group.
Substitution: Compounds with different substituents replacing the fluorine atom.
Hydrolysis: 2-methyl-3-phenylprop-2-enoic acid and 4-fluoro-3-nitroaniline.
Scientific Research Applications
(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-fluoro-3-nitrophenyl)-3-phenylprop-2-enamide
- (2E)-N-(4-chloro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide
- (2E)-N-(4-fluoro-3-aminophenyl)-2-methyl-3-phenylprop-2-enamide
Uniqueness
(2E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-2-methyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-11(9-12-5-3-2-4-6-12)16(20)18-13-7-8-14(17)15(10-13)19(21)22/h2-10H,1H3,(H,18,20)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGLSWWLURPAX-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.